molecular formula C8H4Br2O2 B8613825 4,5-dibromo-3H-2-benzofuran-1-one

4,5-dibromo-3H-2-benzofuran-1-one

Cat. No.: B8613825
M. Wt: 291.92 g/mol
InChI Key: VCRYFVSXHZHWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dibromo-3H-2-benzofuran-1-one is a useful research compound. Its molecular formula is C8H4Br2O2 and its molecular weight is 291.92 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4Br2O2

Molecular Weight

291.92 g/mol

IUPAC Name

4,5-dibromo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4Br2O2/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2H,3H2

InChI Key

VCRYFVSXHZHWOB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Br)Br)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask containing a stir bar was added 5-bromo-2-benzofuran-1(3H)-one (12.0 g, 56.3 mmol) and NBS (15 g, 84 mmol). Triflic acid (50 mL) was then added at 0° C. and the resulting mixture was allowed to warm to rt and stir for 2 days. TLC analysis of the reaction mixture showed complete reaction. The reaction mixture was poured into ice and the organic layer was separated, washed with brine, water, dried over Na2SO4, filtered, and concentrated to dryness. The residue was then absorbed into silica gel and subjected for purification over a silica MPLC column to give 4,5-dibromo-2-benzofuran-1(3H)-one. LC-MS: M+1=291
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a flask containing a stir bar was added commercially available 5-bromo-2-benzofuran-1(3H)-one (12.0 g, 56.3 mmol) and NBS (15 g, 84 mmol). Triflic acid (50 mL) was added at 0° C. and the resulting mixture was stirred for 2 days. TLC analysis of the reaction mixture showed a complete reaction; the reaction mixture was poured into an ice and the organic layer separated. The organic layer was washed with aq. NaCl, water, dried over Na2SO4, filtered and concentrated to dryness, it was then absorbed onto silica gel and subjected for purification over a silica column to give the title compound.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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